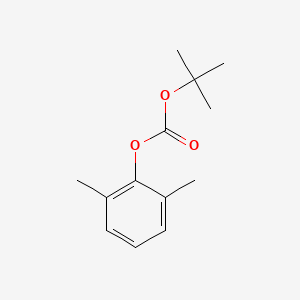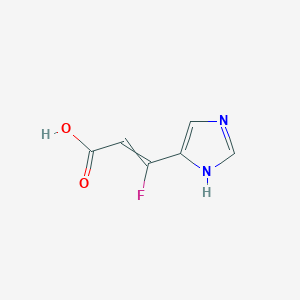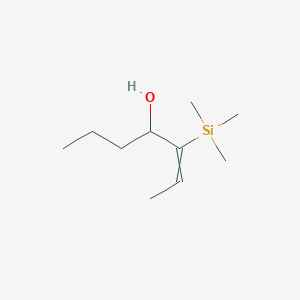
3-(Trimethylsilyl)hept-2-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)hept-2-en-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-en-4-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an enol functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol typically involves the use of 3-trimethylsilylallyl alcohol as a starting material. One common synthetic route includes the reaction of 3-trimethylsilylallyl alcohol with appropriate reagents under controlled conditions to yield the desired product. For instance, the preparation of similar compounds has been achieved using reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve reagents like trimethylsilyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)hept-2-en-4-ol has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and enzyme mechanisms, particularly those involving silicon-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)hept-2-en-4-ol involves its interaction with molecular targets through the trimethylsilyl group and the enol functional group. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. Additionally, the enol group can participate in various chemical transformations, contributing to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)allyl alcohol: A precursor in the synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol.
Trimethylsilyl chloride: A reagent used in the substitution reactions involving trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent used for introducing trimethylsilyl groups.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and an enol functional group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and analytical chemistry .
Eigenschaften
CAS-Nummer |
391874-35-4 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
3-trimethylsilylhept-2-en-4-ol |
InChI |
InChI=1S/C10H22OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h7,9,11H,6,8H2,1-5H3 |
InChI-Schlüssel |
KJBHMOHFPVDBLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=CC)[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


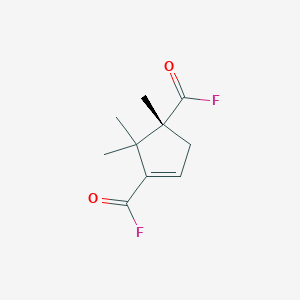
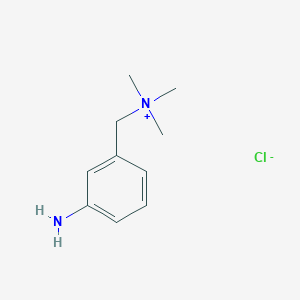
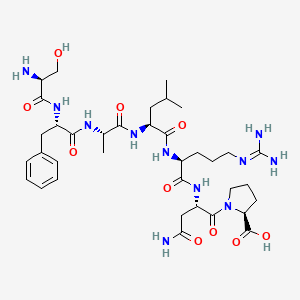
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
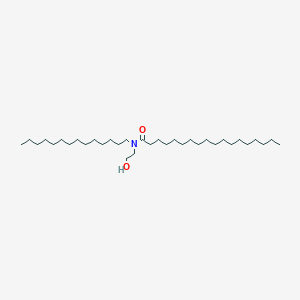
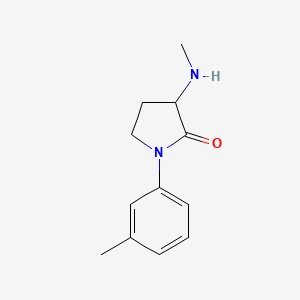
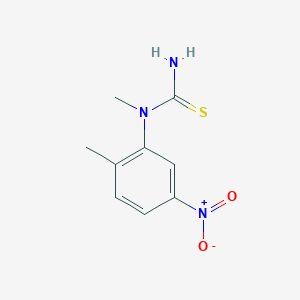
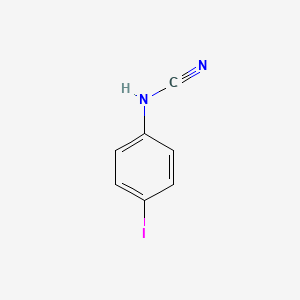
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
